molecular formula C8H10O4 B3050784 Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate CAS No. 287193-06-0

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B3050784
M. Wt: 170.16 g/mol
InChI Key: IAAASNBKIHCSJH-UHFFFAOYSA-N
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Patent
US07115624B1

Procedure details

A solution of glyoxylic acid ethyl ester, polymer form (2.02 g, 8.9 mmol) and (3-methoxy-1-methylene-allyloxy)-trimethyl-silane (1.9 ml, 8.9 mmol, Danishefsky's diene) in benzene (12 ml) was placed under nitrogen. Zinc chloride (0.5N in tetrahydrofuran, 8.9 ml, 4.45 mmol) was added and the reaction stirred at ambient temperature for 72 h. The mixture was concentrated in vacuo, diluted with ethyl acetate (100 ml) and washed with 1 N hydrochloric acid (20 ml), saturated sodium bicarbonate (20 ml), and brine (20 ml). The organic layer was dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The residue was purified by silica gel chromatography using a mixture of ethyl acetate/hexane (1:2) as eluant. Pure fractions were collected and the solvent evaporated in vacuo which afforded 1.2 g (75%) of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
8.9 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[O:6])[CH3:2].CO[CH:10]=[CH:11][C:12](=[CH2:18])[O:13][Si](C)(C)C>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH2:1]([O:3][C:4]([CH:5]1[CH2:18][C:12](=[O:13])[CH:11]=[CH:10][O:6]1)=[O:7])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=O)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
COC=CC(O[Si](C)(C)C)=C
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
8.9 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid (20 ml), saturated sodium bicarbonate (20 ml), and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/hexane (1:2) as eluant
CUSTOM
Type
CUSTOM
Details
Pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo which

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC(=O)C1OC=CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.